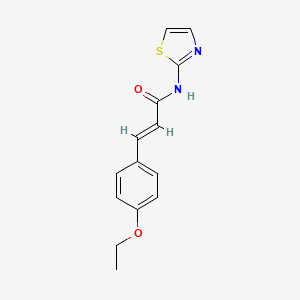![molecular formula C15H11ClN2O B5648156 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one](/img/structure/B5648156.png)
2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one, also known as C16H12ClN3O, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research.
科学的研究の応用
2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities. In scientific research, 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one has been used to study the mechanism of action of various diseases, including cancer and inflammation. Additionally, 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one has been used as a starting material for the synthesis of various derivatives with improved pharmacological properties.
作用機序
The mechanism of action of 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one is not fully understood. However, it has been shown to inhibit various enzymes and signaling pathways involved in cancer and inflammation. 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one inhibits the proliferation of cancer cells and induces apoptosis. Additionally, 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one exhibits anti-tumor activity in animal models of cancer.
実験室実験の利点と制限
2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential therapeutic applications. Additionally, 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one has been used as a starting material for the synthesis of various derivatives with improved pharmacological properties. However, there are also limitations to using 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one in lab experiments. The compound is relatively insoluble in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for the study of 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one. One direction is to further investigate the mechanism of action of 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one and its derivatives. Additionally, studies could focus on the synthesis of new derivatives with improved pharmacological properties. Another direction is to investigate the potential of 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one as a therapeutic agent for other diseases, such as infectious diseases and neurodegenerative diseases. Finally, studies could focus on optimizing the formulation of 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one for in vivo administration.
Conclusion
In conclusion, 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. It has been synthesized using various methods and has been extensively studied for its anti-cancer, anti-inflammatory, and anti-microbial activities. The mechanism of action of 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one is not fully understood, but it has been shown to inhibit various enzymes and signaling pathways involved in cancer and inflammation. While there are advantages and limitations to using 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one in lab experiments, there are several future directions for the study of this compound, including investigating its mechanism of action and potential therapeutic applications for other diseases.
合成法
2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one can be synthesized using various methods, including the condensation reaction between 4-chloroaniline and isatin in the presence of glacial acetic acid. Another method involves the reaction between 4-chloroaniline and isatin in the presence of zinc chloride. The yield of 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one using these methods can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
特性
IUPAC Name |
2-[(4-chlorophenyl)iminomethyl]-1H-indol-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-10-5-7-11(8-6-10)17-9-14-15(19)12-3-1-2-4-13(12)18-14/h1-9,18-19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIVZYJEVSQQKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C=NC3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-{[(4-Chlorophenyl)amino]methylidene}-2,3-dihydro-1H-indol-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-8-methyl-N-phenyl[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B5648091.png)
![1-cyclopentyl-N-[(4,6-dimethyl-3-pyridinyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5648092.png)
![N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5648093.png)
![4-[4-(benzyloxy)benzoyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5648099.png)
![N-{1-[1-(3-fluorophenyl)-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]-2-methylpropyl}acetamide](/img/structure/B5648113.png)
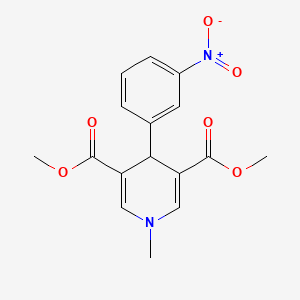
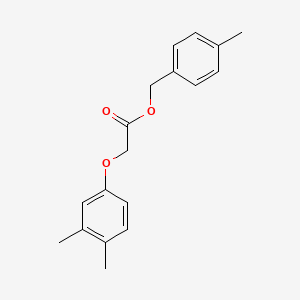
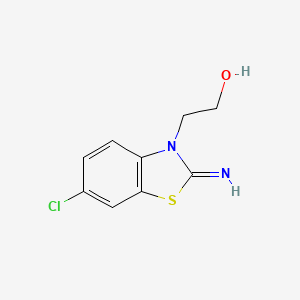

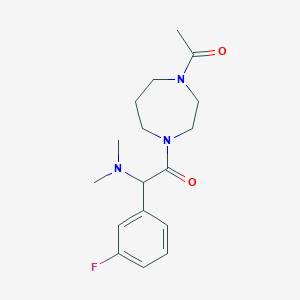
![3-(2-{[4-(3-pyridinyl)-2-pyrimidinyl]amino}ethyl)-1,3-oxazinan-2-one](/img/structure/B5648140.png)
![4-(2-{4-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-1H-pyrazol-1-yl}ethyl)morpholine](/img/structure/B5648148.png)

